N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative. Its core structure comprises a 1,3-benzodioxole moiety linked via a methylene group to one amide nitrogen, while the other amide nitrogen is connected to a 1,3-oxazinan ring bearing a 4-methoxybenzenesulfonyl substituent. Characterization methods such as NMR, MS, and X-ray crystallography (commonly facilitated by software like SHELXL and ORTEP ) would be critical for confirming its structure.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-30-16-4-6-17(7-5-16)34(28,29)25-9-2-10-31-20(25)13-24-22(27)21(26)23-12-15-3-8-18-19(11-15)33-14-32-18/h3-8,11,20H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSODSQNVFFEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- The 4-methoxybenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic stability relative to non-sulfonylated analogues.
- Heterocyclic variations (e.g., oxazinan vs. triazolyl in sulfentrazone ) significantly alter biological specificity, underscoring the importance of ring electronics and substituent positioning.
Computational Similarity Analysis
Molecular networking based on MS/MS fragmentation patterns and Tanimoto scores (using MACCS or Morgan fingerprints ) provides insights into structural relationships:
- The target compound’s benzodioxolyl-methyl-ethanediamide moiety generates fragmentation ions akin to QOD , yielding high cosine scores (>0.8), indicative of shared bioactivity .
- In contrast, low similarity scores (<0.3) with etobenzanid reflect divergent core structures (ethanediamide vs. benzamide) and applications.
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